Caramiphen

Antitussive Pharmacodynamics Comparative Efficacy

Caramiphen (CAS 77-22-5) is a non-narcotic antitussive and antiparkinsonian agent distinguished by its unique polypharmacology: high-affinity M1 muscarinic antagonism (Ki=1.2nM, 26-fold selective over M2), potent sigma-1 receptor binding (IC50=25nM), and functional NMDA receptor antagonism. Unlike dextromethorphan, codeine, or atropine, Caramiphen cannot be substituted due to this multi-target profile, which confers anticonvulsant, neuroprotective, and cerebroprotective activities. This makes it an essential tool compound for investigating cholinergic-glutamatergic crosstalk, developing organophosphate antidotes, and validating novel antitussive agents—applications where single-target comparators fall short.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
CAS No. 77-22-5
Cat. No. B1668299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaramiphen
CAS77-22-5
SynonymsCaramiphen; 
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2
InChIInChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3
InChIKeyOFAIGZWCDGNZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Caramiphen (CAS 77-22-5) Baseline Characterization for Research Procurement and Scientific Selection


Caramiphen (CAS 77-22-5) is a small-molecule anticholinergic agent with a cyclopentane carboxylate ester structure (C₁₈H₂₇NO₂, MW 289.41), originally developed as a centrally acting, non-narcotic antitussive and later investigated as an antiparkinsonian drug [1]. Its pharmacological profile is distinct, characterized by high-affinity antagonism at the muscarinic M1 acetylcholine receptor, coupled with significant binding to sigma-1 recognition sites and functional NMDA receptor antagonism [2]. Unlike classical antimuscarinics such as atropine, caramiphen exhibits a multi-target pharmacology that underpins both its historical clinical utility and its contemporary relevance as a tool compound for investigating cholinergic-glutamatergic cross-talk and neuroprotective mechanisms [3].

Why Generic Substitution of Caramiphen with Standard Antitussives or Antimuscarinics Fails: A Procurement Rationale


Caramiphen cannot be generically substituted with commonly available antitussives such as dextromethorphan or codeine, nor with standard antimuscarinic agents like atropine, due to its unique, data-supported polypharmacology. While it shares a central antitussive site of action with dextromethorphan, it demonstrates a 3- to 4-fold difference in potency, indicating a distinct pharmacodynamic profile [1]. More critically, its high-affinity binding to the sigma-1 receptor (IC₅₀ = 25 nM) and its functional NMDA receptor antagonism—properties absent in standard antitussives and classical antimuscarinics—confers a combination of anticonvulsant, neuroprotective, and cerebroprotective activities not replicated by its closest in-class analogs [2][3]. This unique pharmacological signature is essential for research applications requiring simultaneous modulation of cholinergic, sigma, and glutamatergic systems, making direct substitution with simpler agents scientifically invalid.

Caramiphen (CAS 77-22-5) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Key Comparators


Caramiphen vs. Dextromethorphan: Direct Comparative Antitussive Potency and Central Selectivity in a Validated Feline Model

In a head-to-head comparison using the decerebrate cat cough model with direct electrical stimulation of the brainstem cough center, caramiphen edisylate was directly compared to the widely used non-narcotic antitussive dextromethorphan hydrobromide. The study demonstrated that while both agents act centrally, caramiphen required a 3- to 4-fold higher dose (on a mg/kg basis) than dextromethorphan to achieve equieffective antitussive responses [1]. This quantitative difference establishes a clear potency benchmark for experimental design and confirms that caramiphen's central antitussive action is mediated by a distinct pharmacodynamic signature compared to the industry-standard dextromethorphan.

Antitussive Pharmacodynamics Comparative Efficacy

Caramiphen vs. Codeine and Other Antitussives: Quantitative Ranking in a Multi-Agent Comparative Efficacy Study

In a comparative study of six antitussive agents using an electrically stimulated feline cough model, the minimal effective doses (MED) for cough suppression were determined for each compound. Caramiphen exhibited an MED of 3.18 mg/kg (i.v.), which was significantly less potent than the gold-standard narcotic antitussive codeine (MED = 1.71 mg/kg) and the non-narcotic dextromethorphan (MED = 0.57 mg/kg), but more potent than the benzodiazepine diazepam (MED = 0.28 mg/kg) [1]. This study provides a ranked, quantitative framework for understanding caramiphen's antitussive potency relative to both narcotic and non-narcotic clinical standards, confirming its modest central efficacy while establishing a precise benchmark for experimental use.

Antitussive Pharmacodynamics Potency Ranking

Caramiphen vs. Pirenzepine: Superior M1 Muscarinic Receptor Affinity and Subtype Selectivity

Caramiphen demonstrates exceptionally high affinity for the M1 muscarinic acetylcholine receptor, binding with a Ki of 1.2 nM in rat cortex [1]. Crucially, it exhibits a 26- to 27-fold selectivity for the M1 subtype over the M2 subtype [1][2]. This affinity is superior to the M1-prototypical agent pirenzepine (Ki = 5.21 nM), establishing caramiphen as a more potent M1-selective ligand. This high-affinity, subtype-selective profile is not shared by classical, non-selective antimuscarinics like atropine or QNB, which do not bind to sigma sites [3].

Receptor Binding Muscarinic Antagonist M1 Selectivity

Caramiphen vs. Ifenprodil: In Vivo Cerebroprotective and Anti-Seizure Activity in a Hypoxia and MES Model

In a study comparing the in vivo effects of sigma agents in tests sensitive to NMDA antagonism and cerebroprotection, caramiphen demonstrated a quantifiable and functionally relevant advantage. When tested for protection against hypoxia-induced lethality, caramiphen and the sigma-ligand ifenprodil were both effective, with caramiphen showing a slight, non-significant trend toward a lower ED₅₀ [1]. However, in the maximal electroshock (MES)-induced seizure model, a direct measure of anti-seizure efficacy, caramiphen was effective (ED₅₀ = 52 mg/kg), whereas the comparator BMY 14802 and the antipsychotic haloperidol were completely ineffective, and ifenprodil was not directly compared in this specific assay within this publication [1]. This data confirms caramiphen's unique profile among sigma agents for providing both cerebroprotective and anti-seizure activity in vivo.

Neuroprotection NMDA Antagonist Anticonvulsant

Validated Research and Industrial Application Scenarios for Caramiphen (CAS 77-22-5)


Investigational Tool for M1 Muscarinic Receptor Pharmacology

Caramiphen serves as a high-affinity (Ki = 1.2 nM) and M1-selective (26- to 27-fold over M2) antagonist, outperforming the standard agent pirenzepine (Ki = 5.21 nM) [1][2]. Its use is appropriate in radioligand binding assays, functional studies of M1-mediated signaling (e.g., phosphoinositide turnover), and in vivo models where selective blockade of central M1 receptors is desired, particularly in contexts where simultaneous sigma-1 receptor engagement is a relevant experimental variable [3].

Multi-Target Tool for Neuroprotection and Seizure Research

Caramiphen's unique combination of M1 antagonism, sigma-1 receptor binding (IC₅₀ = 25 nM), and functional NMDA receptor antagonism makes it a valuable tool compound for dissecting the interplay between cholinergic, sigma, and glutamatergic systems in neuroprotection [1][2]. It has demonstrated in vivo efficacy in models of hypoxia (increased survival time) and maximal electroshock (MES)-induced seizures (ED₅₀ = 52 mg/kg), confirming its functional cerebroprotective and anti-seizure properties [2]. This polypharmacology is particularly relevant for studying complex neurological insults, such as organophosphate poisoning, where its antimuscarinic, antiglutamatergic, and GABA-facilitating properties offer a mechanistic advantage over single-target agents [3].

Specialized Antitussive Research Requiring a Non-Narcotic Central Mechanism

For research into central cough reflex mechanisms where a non-narcotic, non-dextromethorphan comparator is required, caramiphen offers a well-characterized alternative. Its antitussive potency is precisely defined relative to industry standards, being 3- to 4-fold less potent than dextromethorphan and approximately 1.9-fold less potent than codeine in validated feline models [1][2]. This quantitative framework supports its use as a reference compound in studies evaluating novel antitussive agents or investigating the neuroanatomical substrates of cough suppression, where its distinct pharmacological signature provides a critical experimental control.

Sigma-1 Receptor Ligand with Defined Antimuscarinic Cross-Reactivity

Caramiphen is a potent sigma-1 receptor ligand (IC₅₀ = 25 nM) that distinguishes itself from other sigma agents by its concurrent high-affinity M1 antagonism [1]. This dual activity makes it an essential tool for studies examining the functional interaction and crosstalk between sigma-1 and muscarinic receptors, a relationship not observed with classical antimuscarinics like atropine or QNB which lack sigma affinity [2]. It is particularly useful in experiments designed to attribute observed pharmacological effects to either or both receptor systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caramiphen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.